1-(5-Fluorobenzo[d]thiazol-2-yl)-N,N-dimethylmethanamine
Description
1-(5-Fluorobenzo[d]thiazol-2-yl)-N,N-dimethylmethanamine is a compound belonging to the benzothiazole family, which is known for its diverse biological and pharmacological activities. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. The presence of the fluorine atom at the 5th position of the benzothiazole ring enhances the compound’s chemical properties and potential biological activities.
Properties
IUPAC Name |
1-(5-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2S/c1-13(2)6-10-12-8-5-7(11)3-4-9(8)14-10/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLRRNVACXJGLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NC2=C(S1)C=CC(=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluorobenzo[d]thiazol-2-yl)-N,N-dimethylmethanamine typically involves the condensation of 2-aminobenzenethiol with fluorinated aldehydes or ketones, followed by cyclization. Common synthetic methods include:
Knoevenagel Condensation: This involves the reaction of 2-aminobenzenethiol with fluorinated aldehydes in the presence of a base such as piperidine.
Microwave Irradiation: This method accelerates the reaction process and improves yields.
One-Pot Multicomponent Reactions: These reactions combine multiple reactants in a single step, simplifying the synthesis process.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs scalable methods such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and yield.
Catalytic Processes: Using catalysts like palladium or copper to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluorobenzo[d]thiazol-2-yl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
1-(5-Fluorobenzo[d]thiazol-2-yl)-N,N-dimethylmethanamine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(5-Fluorobenzo[d]thiazol-2-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, disrupt cellular processes, and induce apoptosis in cancer cells . Molecular docking studies have shown that it can bind to proteins involved in disease pathways, enhancing its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
2-aminobenzenethiol: A precursor in the synthesis of benzothiazole derivatives.
5-chloro-2-arylbenzothiazole: Similar structure with a chlorine atom instead of fluorine.
2-arylbenzothiazole: A versatile scaffold with various biological activities.
Uniqueness
The presence of the fluorine atom at the 5th position of the benzothiazole ring in 1-(5-Fluorobenzo[d]thiazol-2-yl)-N,N-dimethylmethanamine enhances its chemical stability and biological activity compared to other benzothiazole derivatives . This unique feature makes it a promising candidate for further research and development in various fields .
Biological Activity
1-(5-Fluorobenzo[d]thiazol-2-yl)-N,N-dimethylmethanamine is a compound of interest due to its potential biological activities, particularly in the field of cancer research. The structure of this compound incorporates a fluorobenzothiazole moiety, which has been associated with various pharmacological effects, including anticancer properties.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C10H10FN3S
- Molecular Weight : Approximately 225.27 g/mol
Anticancer Properties
Recent studies have highlighted the efficacy of benzothiazole derivatives as potential anticancer agents. For instance, compounds similar to this compound have demonstrated significant inhibition of cancer cell proliferation and migration in various in vitro models.
- Case Study : A study evaluating benzothiazole derivatives reported that certain compounds significantly inhibited the proliferation of A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) cells. The active compound in this study exhibited IC50 values comparable to established anticancer drugs .
The mechanism through which benzothiazole derivatives exert their anticancer effects often involves the modulation of key signaling pathways associated with tumor growth and metastasis.
- FOXM1 Inhibition : One notable pathway is the inhibition of the FOXM1 transcription factor, which is overexpressed in many cancers. Inhibitors targeting FOXM1 have shown promise in reducing tumor growth and enhancing apoptosis in cancer cells . The compound's structural features may enhance its binding affinity to FOXM1, leading to improved therapeutic outcomes.
Other Biological Activities
In addition to anticancer effects, benzothiazole derivatives are known for their diverse biological activities, including:
- Anti-inflammatory Effects : Some derivatives have been shown to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α, indicating a potential role in treating inflammatory diseases .
- Neuroprotective Activity : Research suggests that certain benzothiazole compounds may protect neuronal cells from oxidative stress, making them candidates for neurodegenerative disease therapies .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
